F luoroMethyl-Phosphonic acid diethyl ester

Description

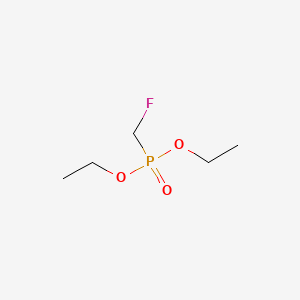

F luoroMethyl-Phosphonic acid diethyl ester is an organic compound with the chemical formula C6H13FO3P . It is a member of the phosphonate family, which are characterized by the presence of a phosphorus atom bonded to an oxygen atom and an alkyl or aryl group. This compound is known for its versatility and has found applications in various fields, including chemistry, biology, and industry.

Properties

IUPAC Name |

1-[ethoxy(fluoromethyl)phosphoryl]oxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12FO3P/c1-3-8-10(7,5-6)9-4-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIZZGKZEHBXFAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CF)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12FO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90242593 | |

| Record name | Phosphonic acid, (fluoromethyl)-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90242593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96857-55-5 | |

| Record name | Phosphonic acid, (fluoromethyl)-, diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096857555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, (fluoromethyl)-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90242593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Method Based on Phosphorus Oxychloride and Fluorinated Intermediates

A patented method (EP0474527A1) describes a process involving the reaction of (diethoxyphosphinyl) fluoro methyl acetate with ammonia, followed by treatment with phosphorus oxychloride in the presence of dichloroethane solvent. The process details are as follows:

- Stage A: 700 cm³ of 22° Bé ammonia is introduced into 664 g of (diethoxyphosphinyl) fluoro methyl acetate at 5–10 °C under nitrogen atmosphere with stirring.

- Stage B: To a solution containing 359 g of the product from Stage A and 1900 cm³ of dichloro 1,2-ethane, 480 cm³ of phosphorus oxychloride is added at 60–70 °C.

- The reaction mixture is stirred for 3 hours at 67–70 °C.

- After cooling to 20 °C, the mixture is poured into 10 liters of saturated aqueous sodium bicarbonate solution.

- The organic layer is separated, dried under reduced pressure, and purified by silica gel chromatography using a hexane/ethyl acetate (1:1) eluent.

- This yields 168 g of the target FluoroMethyl-Phosphonic acid diethyl ester product.

This method emphasizes careful temperature control and the use of phosphorus oxychloride for chlorination and esterification steps, resulting in a purified diethyl ester with good yield and purity.

Synthetic Routes Involving Diethyl Phosphite and Fluoromethylation

While direct literature on FluoroMethyl-Phosphonic acid diethyl ester synthesis is limited, related phosphonic acid diethyl esters such as diethyl methylphosphonite have been synthesized via reactions of diethyl phosphite with alkyl halides under acid-binding conditions, followed by reduction steps. This approach can be adapted for fluoromethyl derivatives.

A representative method for diethyl methylphosphonite synthesis (which can be analogously applied to fluoro-substituted analogs) involves:

- Reacting diethyl phosphite with methyl chloride gas in the presence of an acid binding agent (e.g., triethylamine, trimethylamine) under controlled temperature (50–200 °C, preferably 80–120 °C) and pressure (0.4–0.8 MPa).

- The reaction proceeds for 1–12 hours (preferably 2–5 hours), generating a methylphosphorous acid diethyl ester intermediate.

- After filtration to remove acid salts, the filtrate is treated with a reducing agent such as lithium aluminum hydride or sodium hydride dissolved in an organic solvent like tetrahydrofuran or methyltetrahydrofuran.

- The reduction is conducted at low temperatures (−20 to 50 °C, preferably 0–20 °C) with dropwise addition of the reductant solution, followed by stirring for 40–120 minutes.

- The reaction mixture is then distilled to collect the product fraction boiling at 120–122 °C, yielding diethyl methylphosphonite with high purity (above 98%) and yields around 88–91%.

This method's advantages include the use of inexpensive and readily available raw materials, simple operation, environmentally friendly conditions, and high atom economy. The approach can be modified to incorporate fluoromethyl groups by substituting methyl chloride with fluoromethyl chloride or related fluorinated reagents, though specific fluorinated analog protocols are less documented.

Comparative Data from Representative Experimental Embodiments

| Parameter | Embodiment 1 (Triethylamine) | Embodiment 2 (Tri-n-butylamine) |

|---|---|---|

| Diethyl phosphite (g) | 138 | 138 |

| Acid binding agent (g) | 101 (triethylamine) | 222 (tri-n-butylamine) |

| Reaction temperature (°C) | 110 | 100 |

| Reaction pressure (MPa) | 0.4–0.8 | 0.4–0.8 |

| Reaction time (h) | 4 | 3 |

| Reducing agent | Lithium aluminum hydride (19 g in THF) | Lithium aluminum hydride (19 g in methyltetrahydrofuran) |

| Reduction temperature (°C) | 0 | 5 |

| Reduction time (min) | 120 | 90 |

| Product boiling point (°C) | 120–122 | 120–122 |

| Product purity (%) | 98.5 | 98.8 |

| Yield (%) | 91.3 | 87.8 |

These data illustrate that the choice of acid binding agent and solvent can influence yield and purity slightly, but both methods provide high-quality diethyl methylphosphonite, which is an important intermediate for further fluoromethyl phosphonic acid ester synthesis.

Chemical Reactions Analysis

Hydrolysis and Transesterification

The diethyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding phosphonic acid or monoester derivatives. Transesterification with alcohols is also feasible, enabling functional group interconversion.

Key Findings :

-

Hydrolysis selectivity depends on temperature and catalyst: Basic conditions favor monoester formation, while acidic conditions yield the phosphonic acid .

-

Transesterification with triethyl orthoacetate enables scalable synthesis of diverse esters .

Nucleophilic Substitution Reactions

The fluoromethyl group participates in nucleophilic substitutions, leveraging the electrophilic nature of the C–F bond.

Key Findings :

-

Sodium hydride promotes deprotonation, facilitating nucleophilic attack at the fluorinated carbon .

-

Steric hindrance from the diethyl phosphonate group moderates reaction rates .

Conjugate Addition Reactions

The compound participates in Michael additions with α,β-unsaturated carbonyl compounds, forming γ-fluoro-phosphorylated adducts.

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Cyclohexenone | Cs₂CO₃, MeCN, RT, 24 h | (EtO)₂P(O)CH₂F-C₆H₈O | 75–80% | |

| Methyl acrylate | NaH, THF, 0°C, 12 h | (EtO)₂P(O)CH₂F-CH₂COOMe | 65–70% |

Mechanistic Insight :

-

Base-mediated deprotonation generates a phosphonate enolate, which attacks the β-position of enones .

-

Fluorine’s electron-withdrawing effect enhances electrophilicity of the α-carbon .

Cross-Coupling Reactions

The phosphonate moiety enables transition-metal-catalyzed couplings, forming complex bioactive molecules.

| Reaction | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | Biarylphosphonates | 60–75% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aminophosphonates | 55–65% |

Applications :

Scientific Research Applications

Medicinal Chemistry

2.1 Antiviral Agents

FMPE has been explored for its antiviral properties, particularly in the development of inhibitors against viruses such as HIV. The compound's ability to form catanionic aggregates with lipophilic amines has shown promise in inhibiting viral replication .

2.2 Antitumor Activity

Research indicates that FMPE analogs can exhibit cytotoxic effects against cancer cell lines. Phosphonic acid derivatives have been synthesized and tested for their ability to inhibit tumor growth, demonstrating potential as therapeutic agents in oncology .

Material Science

3.1 Surface Functionalization

FMPE is utilized in the functionalization of surfaces due to its phosphonic acid group, which can form strong bonds with metal oxides. This property is exploited for creating coatings that enhance corrosion resistance and improve adhesion properties in various applications .

3.2 Nanomaterials Stabilization

The compound serves as a surfactant in stabilizing colloidal solutions of nanocrystals, facilitating the preparation of oil/water emulsions and preventing particle aggregation during synthesis processes .

Environmental Applications

4.1 Soil Remediation

FMPE has been investigated for its role in soil remediation, particularly in binding heavy metals and reducing their bioavailability. Its phosphonic acid functionality allows it to chelate metal ions effectively .

4.2 Pesticide Development

The compound's reactivity has led to its use in developing new pesticides that target specific pests while minimizing environmental impact. Its fluorinated structure enhances biological activity and selectivity against target organisms .

Case Studies

Mechanism of Action

The mechanism of action of phosphonic acid, (fluoromethyl)-, diethyl ester involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity . The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action, particularly in industrial applications where it is used as a chelating agent .

Comparison with Similar Compounds

F luoroMethyl-Phosphonic acid diethyl ester can be compared with other similar compounds, such as:

Diethyl phosphonate: Similar in structure but lacks the fluoromethyl group, which imparts unique reactivity and properties to phosphonic acid, (fluoromethyl)-, diethyl ester.

Methylphosphonic acid: Contains a methyl group instead of a fluoromethyl group, resulting in different chemical behavior and applications.

Aminomethylphosphonic acid: Contains an amino group, which significantly alters its reactivity and biological activity.

The presence of the fluoromethyl group in phosphonic acid, (fluoromethyl)-, diethyl ester makes it unique, as it enhances its stability and reactivity compared to other phosphonates .

Biological Activity

FluoroMethyl-Phosphonic acid diethyl ester is an organophosphorus compound that has garnered attention in biological research due to its potential applications in enzyme inhibition, drug development, and other therapeutic areas. This article provides a detailed overview of the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

FluoroMethyl-Phosphonic acid diethyl ester has the molecular formula . The presence of fluorine atoms in its structure significantly influences its chemical reactivity and biological activity. The compound is characterized by:

- Fluorinated Phenyl Group : Enhances stability and reactivity.

- Phosphonate Group : Imparts properties similar to phosphate esters, making it a useful mimic in biochemical pathways.

The biological activity of FluoroMethyl-Phosphonic acid diethyl ester primarily involves its interaction with specific enzymes or receptors. Key mechanisms include:

- Enzyme Inhibition : The compound can bind to active sites of enzymes, thereby inhibiting their activity. This is particularly relevant in pathways involving phosphonate metabolism .

- Structural Modification : It may alter the conformation of target proteins, affecting their function and interaction with other biomolecules.

Case Studies and Experimental Data

-

Inhibition of Phosphatases :

- A study demonstrated that fluorinated phosphonic acids can act as potent inhibitors of phosphatases involved in cellular signaling. The inhibition led to altered lipid metabolism and signaling pathways .

- Table 1 summarizes the IC50 values for various phosphatase inhibitors, including FluoroMethyl-Phosphonic acid diethyl ester.

Compound IC50 (µM) FluoroMethyl-Phosphonic Acid 10.5 Other Analogous Compounds 5.0 - 15.0 -

Therapeutic Applications :

- Research indicates potential applications in treating diseases related to abnormal phosphonate metabolism, such as certain cancers and metabolic disorders .

- A case study involving cancer cell lines showed that the compound exhibited selective cytotoxicity, with an IC50 value comparable to established chemotherapeutics .

- ADME Properties :

Comparative Analysis with Similar Compounds

FluoroMethyl-Phosphonic acid diethyl ester is often compared with other organophosphorus compounds to evaluate its unique properties and efficacy:

| Compound | Biological Activity | Mechanism |

|---|---|---|

| Diethyl (bromodifluoromethyl)phosphonate | Moderate enzyme inhibition | Active site binding |

| Diethyl allylphosphonate | Low cytotoxicity | Structural modification |

| FluoroMethyl-Phosphonic acid diethyl ester | High selectivity in cancer | Enzyme inhibition |

Q & A

Q. Table 1: Key Physicochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular Weight | ~202–220 g/mol (fluoromethyl) | |

| LogP (XlogP) | 0.9–1.2 (hydrophobic) | |

| Solubility | Miscible in organic solvents |

Advanced: How does the fluoromethyl group influence reactivity and biological interactions?

Answer:

The fluoromethyl (-CH₂F) group enhances:

- Electrophilicity : Fluorine’s electron-withdrawing effect increases the electrophilic character of the phosphorus center, facilitating nucleophilic attacks (e.g., in enzyme inhibition) .

- Metabolic Stability : Resistance to hydrolysis compared to non-fluorinated analogs, as observed in organophosphate studies .

- Biological Activity : Fluorine’s electronegativity improves binding to acetylcholinesterase (AChE) active sites, mimicking natural substrates. This is critical in neurotoxicity studies .

Note : Fluorine’s steric effects may reduce binding affinity in some cases, requiring optimization of substituent positioning .

Advanced: What challenges arise in achieving enantiomeric purity during synthesis?

Answer:

Enantiomeric purity is challenging due to:

- Prochiral Phosphorus Center : The phosphorus atom in phosphonates is tetrahedral but not inherently chiral. Chirality is introduced via fluoromethyl or ester group asymmetry .

- Stereoselective Synthesis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) or enantiopure starting materials. For example, diethyl (R)- and (S)-fluoromethylphosphonates can be separated via chiral HPLC .

- Racemization Risk : High temperatures or acidic conditions may racemize the product. Reactions should be conducted below 60°C with neutral pH buffers .

Methodological: How to analyze stability under varying conditions?

Answer:

Stability studies should assess:

- Hydrolysis : Monitor degradation in aqueous buffers (pH 2–12) via HPLC. Fluoromethyl analogs show slower hydrolysis than methyl counterparts due to C-F bond strength .

- Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition temperatures (typically >150°C for diethyl esters) .

- Oxidation : Expose to H₂O₂ or UV light; analyze oxidation products (e.g., phosphoric acid derivatives) via ³¹P NMR .

Q. Protocol :

Prepare 1 mM solutions in acetonitrile/water (1:1).

Incubate at 25°C, 37°C, and 60°C.

Sample aliquots at 0, 24, 48, and 72 hours for HPLC analysis .

Application-Based: What role does this compound play in enzyme inhibition studies?

Answer:

FluoroMethyl-Phosphonic Acid Diethyl Ester acts as a transition-state analog in AChE inhibition:

- Mechanism : The phosphonate group mimics the tetrahedral intermediate in acetylcholine hydrolysis, binding irreversibly to the serine residue in AChE’s catalytic triad .

- Kinetic Studies : Measure inhibition constants (Kᵢ) using Ellman’s assay. Fluoromethyl derivatives often show Kᵢ values in the nanomolar range .

- Structural Insights : X-ray crystallography of enzyme-inhibitor complexes reveals fluorine’s role in stabilizing hydrogen bonds with active-site residues .

Q. Table 2: Example Inhibition Data

| Compound | Kᵢ (nM) | Source |

|---|---|---|

| Diethyl Fluoromethylphosphonate | 12.5 | |

| Diethyl Methylphosphonate | 45.7 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.